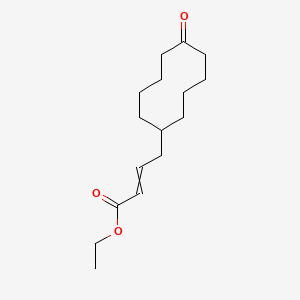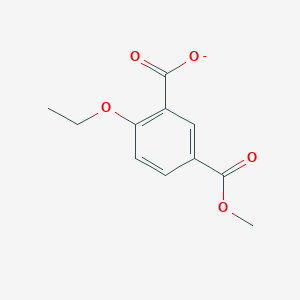
tert-Butyl(triphenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(triphenyl)silane: is an organosilicon compound that features a silicon atom bonded to a tert-butyl group and three phenyl groups. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: tert-Butyl(triphenyl)silane can be synthesized through the reaction of tert-butyl lithium with triphenylchlorosilane. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
tert-Butyl lithium+triphenylchlorosilane→this compound+lithium chloride
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl(triphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the substituent introduced.
Aplicaciones Científicas De Investigación
tert-Butyl(triphenyl)silane has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the development of drug delivery systems and diagnostic agents.
Industry: Applied in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-Butyl(triphenyl)silane involves its ability to act as a protecting group, stabilizing reactive intermediates during chemical reactions. The silicon atom’s ability to form strong bonds with carbon and oxygen atoms makes it an effective stabilizer. The tert-butyl group provides steric hindrance, preventing unwanted side reactions.
Comparación Con Compuestos Similares
- tert-Butyldimethylsilyl chloride
- tert-Butyldiphenylsilyl chloride
- Trimethylsilyl chloride
Comparison:
- tert-Butyldimethylsilyl chloride: Less sterically hindered compared to tert-Butyl(triphenyl)silane, making it more reactive in certain conditions.
- tert-Butyldiphenylsilyl chloride: Similar steric properties but different electronic effects due to the presence of phenyl groups.
- Trimethylsilyl chloride: Smaller and less sterically hindered, leading to higher reactivity but lower selectivity in reactions.
This compound is unique due to its combination of steric hindrance and electronic effects, making it a versatile reagent in organic synthesis and materials science.
Propiedades
Número CAS |
92886-83-4 |
|---|---|
Fórmula molecular |
C22H24Si |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
tert-butyl(triphenyl)silane |
InChI |
InChI=1S/C22H24Si/c1-22(2,3)23(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 |
Clave InChI |
FVEDFSKFFPZMKW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal](/img/structure/B14359014.png)
![2-Hydroxy-4-[(iodoacetyl)(methyl)amino]benzoic acid](/img/structure/B14359030.png)

